![molecular formula C35H36N4O3 B2658344 2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)-N-(3,3-diphenylpropyl)acetamide CAS No. 2034345-03-2](/img/structure/B2658344.png)
2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)-N-(3,3-diphenylpropyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)-N-(3,3-diphenylpropyl)acetamide is a complex organic compound known for its diverse applications in various fields including chemistry, biology, medicine, and industry. Its structure includes a benzoisoquinolinone core, which is instrumental in its functional properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)-N-(3,3-diphenylpropyl)acetamide typically involves multi-step organic reactions. A common approach includes:
Preparation of the benzoisoquinolinone core: : This can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the piperazinyl group: : The piperazine derivative is introduced via nucleophilic substitution or coupling reactions.
Formation of the acetamide link: : This usually involves amidation reactions between appropriate acylating agents and amines.
Industrial Production Methods
Industrial production often scales these reactions using continuous flow reactors and optimized catalysts to ensure high yields and purity. Safety and environmental concerns are addressed by using green chemistry principles wherever possible.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, particularly at the benzoisoquinolinone core, to form various oxidized derivatives.
Reduction: : Reduction reactions may target the carbonyl groups, leading to the formation of corresponding alcohols.
Substitution: : The aromatic and piperazinyl parts are prone to electrophilic or nucleophilic substitutions.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, chromium trioxide.
Reducing Agents: : Lithium aluminium hydride, sodium borohydride.
Substituents: : Halogens, alkyl groups under Friedel-Crafts conditions.
Major Products Formed
Oxidation Products: : Quinones and hydroquinones.
Reduction Products: : Alcohols or amines depending on the site of reduction.
Substitution Products: : Various derivatives depending on the nature of substituents and reaction conditions.
Scientific Research Applications
In Chemistry
This compound serves as a building block in organic synthesis, facilitating the construction of complex molecular architectures.
In Biology
It is explored for its interactions with various biological macromolecules and has potential use as a biochemical probe.
In Medicine
The compound exhibits pharmacological properties, making it a candidate for drug discovery, particularly in targeting specific enzymes and receptors.
In Industry
It finds application in the production of polymers, dyes, and other industrial materials.
Mechanism of Action
The compound’s effects are mediated through its interaction with specific molecular targets:
Molecular Targets: : Enzymes, receptors, and DNA intercalation sites.
Pathways Involved: : Depending on the context, it can inhibit enzyme activity, block receptor binding, or alter genetic expression.
Comparison with Similar Compounds
Similar Compounds: : N-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazine derivatives, other acetamide-based compounds with bulky substituents.
Uniqueness: : This compound stands out due to the specific arrangement of functional groups and its resultant chemical and biological properties.
Differences: : Variations in substitution patterns and core structures significantly impact the reactivity and application spectrum of similar compounds.
This compound certainly holds a significant place in various research and industrial applications, showcasing the marvels of synthetic organic chemistry and its practical impacts
Properties
IUPAC Name |
2-[4-[2-(1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl]piperazin-1-yl]-N-(3,3-diphenylpropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H36N4O3/c40-32(36-18-17-29(26-9-3-1-4-10-26)27-11-5-2-6-12-27)25-38-21-19-37(20-22-38)23-24-39-34(41)30-15-7-13-28-14-8-16-31(33(28)30)35(39)42/h1-16,29H,17-25H2,(H,36,40) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIBCGPMEVZPRNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)CC(=O)NCCC(C5=CC=CC=C5)C6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H36N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
560.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
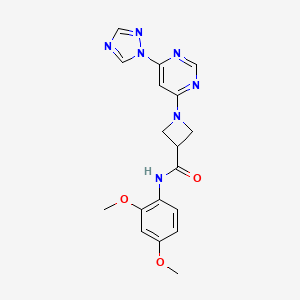
![2-chloro-N-[4-({4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]benzamide](/img/structure/B2658266.png)
![(Z)-N-(1-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)ethylidene)hydroxylamine](/img/structure/B2658268.png)
![9-cyclopropyl-3-(4-methoxyphenoxy)-2-(trifluoromethyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one](/img/structure/B2658269.png)
![(1S,5R)-3-oxa-9-azabicyclo[3.3.1]nonane;hydrochloride](/img/new.no-structure.jpg)
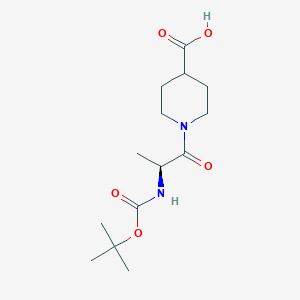
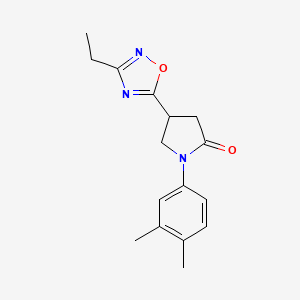
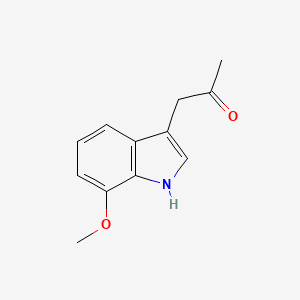
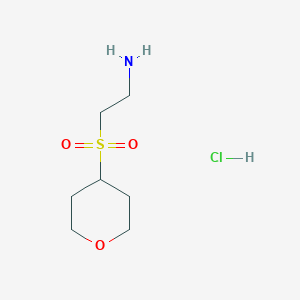
![N-(2,6-diethylphenyl)-2-(7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2658280.png)
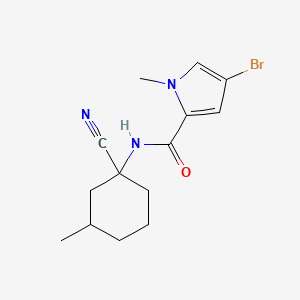
![2-(4-Bromophenyl)-4-[(2-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2658283.png)
![6-cyclopropyl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2658284.png)
